
Tenuifolin
Overview
Description
Tenuifolin is a bio-active terpenoid compound derived from the root of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of neurological disorders. This compound is known for its ability to inhibit beta-amyloid synthesis, which is associated with Alzheimer’s disease, and for its nootropic activity, which enhances cognitive functions .
Scientific Research Applications
Chemistry: Tenuifolin is used as a chemical marker for the quality control of Radix Polygalae.
Mechanism of Action
Tenuifolin is a bioactive compound extracted from the roots of Polygala tenuifolia, a plant widely used in traditional Chinese medicine. This compound has been studied for its potential neuroprotective effects and its role in treating neurological disorders .
Target of Action
This compound primarily targets the amyloid precursor protein (APP) constructs in neuroblastoma cells . It also interacts with acetylcholinesterase , and influences the production of norepinephrine and dopamine .
Mode of Action
This compound inhibits the secretion of amyloid-beta (Aβ) in neuroblastoma cells . It also exhibits nootropic activity in vivo via acetylcholinesterase inhibition and increased norepinephrine and dopamine production .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit beta-amyloid synthesis in vitro . It also plays a role in the PINK1/Parkin pathway , which is involved in mitophagy . Furthermore, it has been shown to downregulate the NF-κB signaling pathway , which is involved in inflammation and oxidative stress .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. It was found that after oral administration, this compound showed poor absorption into systemic circulation, and the absolute bioavailability was low (0.83 ± 0.28%) .
Result of Action
This compound has been shown to reverse spatial learning and memory deficits, as well as neuronal apoptosis in hippocampal areas, in APP/PS1 transgenic AD mice . It also protected against Aβ25–35-induced apoptosis, loss of mitochondria-membrane potential, and activation of caspases-3 and -9 in SH-SY5Y cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrolytic continuous-flow system was found to improve the quantitative analysis of this compound . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tenuifolin has been found to interact with various enzymes and proteins. It inhibits beta-amyloid synthesis in vitro . It also exhibits nootropic activity in vivo via acetylcholinesterase inhibition and increased norepinephrine and dopamine production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reverse spatial learning and memory deficits, as well as neuronal apoptosis in hippocampal areas, in APP/PS1 transgenic AD mice . It also protects against Aβ25–35-induced apoptosis, loss of mitochondria-membrane potential, and activation of caspases-3 and -9 in SH-SY5Y cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits beta-amyloid synthesis, which is a key factor in the development of Alzheimer’s disease . It also inhibits acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve the total number of arm entries and the correct rate in female mice in the SAB test, the correct rate in the light-dark discrimination test, and the number of crossing platforms in the MWM test . Additionally, this compound reduced the latency of female mice in light-dark discrimination and MWM tests .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, significantly increased AchE activity and decreased ChAT activity in the hippocampus were detected in the mice treated with 9 mg/kg this compound compared to the model mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It suppresses mitophagy via the PINK1/Parkin pathway . This pathway is considered to be one of the most important pathogenesis of Parkinson’s disease .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study using a sensitive, reliable, and accurate reversed-phased liquid chromatography with tandem mass spectrometry (LC-MS/MS) in negative ion mode was developed and validated for the quantification of this compound in rat plasma and tissue .
Subcellular Localization
It has been found that this compound can cross the blood-brain barrier, which provides the material basis for its pharmacological action in the treatment of memory loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tenuifolin typically involves the extraction from the root of Polygala tenuifolia. The extraction process includes the following steps:
Drying and Powdering: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered root is subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction processes. The use of continuous-flow systems and near-infrared spectroscopy has been explored to improve the quantitative analysis and quality control of this compound content in crude drug powders .
Chemical Reactions Analysis
Types of Reactions: Tenuifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Comparison with Similar Compounds
Tenuifolin is unique compared to other similar compounds due to its specific mechanisms of action and therapeutic potential. Similar compounds include:
Tenuigenin: Another compound derived from Polygala tenuifolia with neuroprotective effects.
Polygalasaponins: A group of saponins from Polygala tenuifolia with various biological activities.
Onjisaponin B: A saponin with potential therapeutic effects on cognitive functions.
This compound stands out due to its ability to inhibit beta-amyloid synthesis and its nootropic activity, making it a promising candidate for the treatment of neurological disorders.
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJLNNAUDGIUAE-YGIRLYIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401047766 | |
| Record name | Tenuifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20183-47-5 | |
| Record name | Tenuifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20183-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenuifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


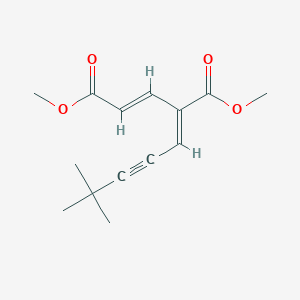
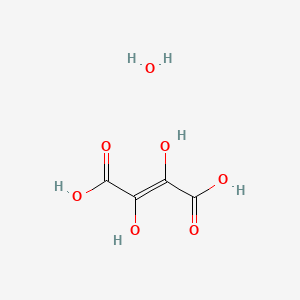
![2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-](/img/no-structure.png)
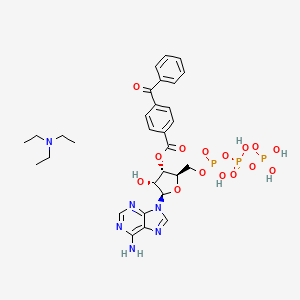

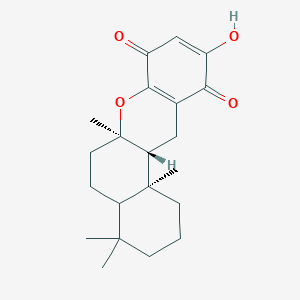
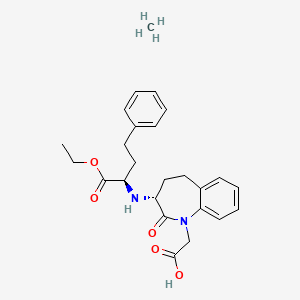
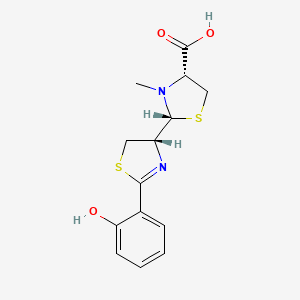
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
